2-Bromooctanoyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromooctanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJYOKHMHBRARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626560 | |
| Record name | 2-Bromooctanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106265-08-1 | |
| Record name | 2-Bromooctanoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106265-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromooctanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Chemical Synthesis of 2 Bromooctanoyl Bromide
Established Synthetic Pathways for α-Bromination of Octanoic Acid Derivatives
The α-bromination of carboxylic acids and their derivatives is a fundamental transformation in organic synthesis. Several methods have been established for the preparation of 2-bromooctanoyl bromide and related compounds.
Direct Halogenation of Octanoyl Halides
A common method for the synthesis of α-bromo acyl halides is the direct halogenation of the corresponding acyl halide. For instance, the α-bromination of octanoyl chloride with bromine can lead to the formation of this compound. google.com This reaction often proceeds via an enol intermediate, which is then attacked by the electrophilic bromine. A specific example involves the addition of bromine to octanoyl chloride at approximately 55°C, resulting in a mixture of α-bromooctanoyl chloride and α-bromooctanoyl bromide. google.com This mixture can often be used in subsequent reactions without the need for further purification. google.com
The classic Hell-Volhard-Zelinsky (HVZ) reaction is a well-known method for the α-halogenation of carboxylic acids. nrochemistry.comalfa-chemistry.combyjus.comtestbook.com This reaction involves treating a carboxylic acid with a halogen (like bromine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). nrochemistry.comalfa-chemistry.combyjus.comtestbook.com The reaction proceeds through the in situ formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. libretexts.org The enol then reacts with bromine to afford the α-bromo acyl bromide. libretexts.org Subsequent hydrolysis yields the α-bromo carboxylic acid, but if the reaction is worked up in the absence of water, the α-bromo acyl bromide can be isolated. nrochemistry.com The HVZ reaction is known for its harsh conditions, often requiring high temperatures and extended reaction times. nrochemistry.comalfa-chemistry.comtestbook.com
| Reagents | Conditions | Product | Notes |
| Octanoyl chloride, Bromine | ~55°C | Mixture of 2-bromooctanoyl chloride and this compound | Can be used without further purification. google.com |
| Octanoic acid, Br₂, PBr₃ (cat.) | High temperature, prolonged heating | This compound (and subsequently 2-bromooctanoic acid upon hydrolysis) | Classic Hell-Volhard-Zelinsky reaction. nrochemistry.comalfa-chemistry.combyjus.comtestbook.com |
Bromination through Alternative Reagents and Optimized Conditions
To circumvent the harsh conditions of the traditional HVZ reaction, alternative reagents and optimized conditions have been developed. N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of carbonyl compounds. manac-inc.co.jp For instance, reacting a carboxylic acid chloride with NBS in a thionyl chloride-carbon tetrachloride-HBr system allows for smooth α-bromination under milder heating conditions. manac-inc.co.jp This method offers high generality and avoids unwanted side reactions at other positions, such as the benzylic position. manac-inc.co.jp
Another approach involves the use of triphenylphosphine (B44618) and N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to generate acyl bromides and chlorides from carboxylic acids under mild conditions. researchgate.nettandfonline.com This method provides high yields of the corresponding acyl halides. researchgate.nettandfonline.com
| Reagents | Conditions | Product | Advantages |
| Carboxylic acid chloride, NBS, Thionyl chloride, Carbon tetrachloride, HBr | Mild heating | α-Bromo acyl chloride | Milder conditions, high generality. manac-inc.co.jp |
| Carboxylic acid, Triphenylphosphine, NBS | Mild | Acyl bromide | High yields, mild conditions. researchgate.nettandfonline.com |
Enantioselective Synthesis of this compound Precursors
The development of enantioselective methods for the synthesis of α-halo compounds is of significant interest, as the stereochemistry at the α-carbon is often crucial for the biological activity of the final product.
Asymmetric Bromination Strategies at the α-Carbon
Asymmetric α-halogenation of carbonyl compounds can be achieved using chiral catalysts. For example, chiral ammonium (B1175870) salt ion pairing catalysts have been successfully employed for the asymmetric α-chlorination of isoxazolidin-5-ones. acs.org While direct electrophilic α-bromination of some substrates with NBS can be challenging, alternative approaches are being explored. acs.org The development of catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamates as catalysts has also been reported, leading to enantioenriched 3-bromopiperidines. rsc.org
Chiral Auxiliary-Directed Approaches for Stereocontrol
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This is a reliable method for accessing stereochemically pure compounds. For instance, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org It reacts with a carboxylic acid or its derivative to form an amide. Deprotonation of the α-proton followed by reaction with an electrophile, such as a brominating agent, proceeds with high diastereoselectivity, directed by the chiral auxiliary. wikipedia.org Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-bromo carboxylic acid derivative.
Another example involves the use of cysteine-derived oxazolidinone chiral auxiliaries in asymmetric transformations, including α-bromination. nih.gov Reaction of N-bromosuccinimide (NBS) with the dibutylboryl enolate derived from the N-acylated oxazolidinone can afford the α-brominated product with high diastereoselectivity. nih.gov Similarly, glucofuranose-derived silyl (B83357) ketene (B1206846) acetals have been used for the diastereoselective halogenation to produce optically active (S)-2-bromo- and 2-chloro-alkanoic acids with high enantiomeric excess. researchgate.net
| Chiral Auxiliary | Reaction Type | Electrophile | Stereoselectivity |
| Pseudoephedrine | Alkylation of enolate | Brominating agent | High diastereoselectivity |
| Cysteine-derived oxazolidinone | α-Bromination of N-acylated derivative | N-Bromosuccinimide (NBS) | High diastereoselectivity nih.gov |
| α-D-Glucofuranose derivative | Halogenation of silyl ketene acetal | Halogenating agent | High e.e. values (up to 95%) researchgate.net |
Sustainable and Efficient Synthetic Routes for this compound Production
The principles of green chemistry aim to develop more environmentally benign and efficient chemical processes. beilstein-journals.org This includes the use of safer solvents, reducing waste, and improving energy efficiency.
The development of one-pot syntheses and the use of milder, more selective reagents contribute to more sustainable chemical production. For example, the use of NBS and triphenylphosphine for the conversion of carboxylic acids to acyl bromides avoids the harsh conditions and byproducts associated with the HVZ reaction. researchgate.nettandfonline.com Additionally, photoredox catalysis in aqueous media is an emerging green approach for various chemical transformations, potentially applicable to the synthesis of α-bromo compounds. acs.org While not yet specifically reported for this compound, these sustainable methodologies represent a promising direction for future research in the synthesis of this and related compounds. The use of acid chlorides in water-sensitive N-acetylation reactions highlights the challenges and the need for robust, eco-friendly processes. tandfonline.com
Mechanistic Investigations of 2 Bromooctanoyl Bromide Reactivity
Nucleophilic Acyl Substitution Mechanisms
The most prevalent reaction pathway for acyl bromides, including 2-bromooctanoyl bromide, is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the bromide leaving group. libretexts.org
Reaction Pathways with Oxygen- and Nitrogen-Based Nucleophiles
The reaction of this compound with oxygen-based nucleophiles, such as alcohols and water, and nitrogen-based nucleophiles, like amines, proceeds through a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org For instance, the acylation of a hydroxyl group with this compound results in the formation of an ester. researchgate.netresearchgate.netgoogle.com Similarly, amines react to form the corresponding amides. nih.gov The general mechanism involves the nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the bromide ion. masterorganicchemistry.comlibretexts.org
In a specific example detailing the synthesis of an intermediate for Orlistat, (S)-3-hydroxytetradecanoate is acylated with 2-bromooctanoyl halide (a mixture of the bromide and chloride). This reaction yields (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester, demonstrating a typical nucleophilic acyl substitution at the acyl halide functionality. researchgate.netresearchgate.net Another study describes the reaction of 2-bromooctanoyl chloride with L-alanine in the presence of sodium hydroxide (B78521) to form the corresponding N-acylated amino acid. hereon.de
Table 1: Examples of Nucleophilic Acyl Substitution Reactions of α-Bromo Acyl Halides
| Nucleophile | Product | Reference |
|---|---|---|
| (S)-3-hydroxytetradecanoate | (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester | researchgate.netresearchgate.net |
| L-alanine | N-(2-bromooctanoyl)-L-alanine | hereon.de |
| 3-aminobenzamide | 3-[(2-Bromoacetyl)amino]benzamide | evitachem.com |
Influence of the α-Bromine Substituent on Electrophilicity and Reaction Kinetics
The presence of the α-bromine atom significantly influences the reactivity of the acyl bromide. The electron-withdrawing inductive effect of the bromine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org This heightened electrophilicity generally leads to faster reaction rates compared to unsubstituted acyl bromides.
The α-bromo substituent also plays a crucial role in the reactivity of the resulting products. For example, α-bromo carboxylic acids, which can be formed from the hydrolysis of this compound, are valuable synthetic intermediates due to the high reactivity of the α-halogen in SN2 reactions. libretexts.org The proximity of the electrophilic carbonyl carbon stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate. libretexts.org
Free Radical Reaction Pathways
In addition to nucleophilic substitution, this compound can participate in free radical reactions, primarily involving the α-bromine atom. byjus.comucr.edu These reactions are typically initiated by light or a radical initiator. byjus.comsavemyexams.com
Atom-Transfer Processes Involving the α-Bromine
Atom-transfer radical addition (ATRA) is a key free radical pathway for α-bromo carbonyl compounds. rsc.orgrsc.org This process involves the abstraction of the bromine atom by a radical initiator to form an α-carbonyl radical. This radical can then add to an alkene to form a new carbon-carbon bond, followed by the transfer of a bromine atom from another molecule of the starting material to propagate the radical chain. acs.orgresearcher.life Copper complexes are often used to mediate these bromine atom transfer radical cyclizations. rsc.org
Lewis Acid Catalysis in Radical Additions
Lewis acids can significantly promote free radical atom-transfer reactions of α-bromo amides and esters. acs.orgfigshare.comresearchgate.net The Lewis acid coordinates to the carbonyl oxygen, which enhances the rate of the radical addition to an alkene and the subsequent halogen abstraction. researchgate.net For instance, scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃) have been shown to be effective Lewis acids for promoting the atom-transfer addition of α-bromoacetyl-2-oxazolidinone to alkenes. acs.orgfigshare.comresearchgate.net These reactions can proceed at room temperature or below with good to excellent yields. acs.orgfigshare.comresearchgate.net The use of Lewis acids can also enable reactions with internal alkenes, which are typically difficult substrates for atom-transfer additions. acs.org
Table 2: Lewis Acid-Promoted Atom-Transfer Addition of α-Bromo Amides to Alkenes
| Lewis Acid | Alkene | Yield | Reference |
|---|---|---|---|
| Yb(OTf)₃ | 1-hexene (B165129) | Quantitative | acs.orgfigshare.com |
| Yb(OTf)₃ | cis-3-hexene | Quantitative | acs.orgfigshare.com |
| Yb(OTf)₃ | trans-3-hexene | 63% | acs.orgfigshare.com |
| Sc(OTf)₃ | 1-hexene | Good | acs.org |
Stereoelectronic Effects on Reaction Selectivity and Pathway Branching
Stereoelectronic effects, which refer to the influence of orbital overlap on molecular geometry and reactivity, play a crucial role in determining the selectivity and branching of reaction pathways for this compound. wikipedia.orgimperial.ac.uk These effects arise from the spatial arrangement of bonding and non-bonding orbitals. wikipedia.org
In the context of nucleophilic acyl substitution, the orientation of the incoming nucleophile relative to the carbonyl group and the α-bromine can influence the reaction rate and stereochemical outcome. For radical reactions, the stability of the intermediate radical and the stereoelectronics of the transition states for radical addition and bromine atom transfer are critical. wikipedia.org For example, in Lewis acid-catalyzed radical additions, the chelation of the Lewis acid to the carbonyl group can create a more rigid conformation, leading to higher stereoselectivity. acs.org The choice of chiral auxiliaries can also be used to control the stereochemistry of the newly formed stereocenter. figshare.com
The interplay between the nucleophilic acyl substitution pathway and the free radical pathway is also governed by stereoelectronic factors and reaction conditions. For example, the presence of a radical initiator and a suitable radical acceptor will favor the free radical pathway, while the presence of a strong nucleophile will favor nucleophilic acyl substitution. The specific stereoelectronic properties of the substrate and reagents will ultimately dictate the preferred reaction pathway and the stereochemical outcome of the products. wikipedia.orgresearchgate.net
Elucidation of Transition States and Intermediates via Spectroscopic and Kinetic Methods
The study of the reactivity of this compound, like other α-haloacyl halides, involves the characterization of transient species such as transition states and reaction intermediates. While specific detailed research on this compound is limited, a comprehensive understanding can be constructed by drawing parallels with studies on analogous α-bromoacyl halides and general principles of acyl halide reactivity. The elucidation of these fleeting structures relies heavily on a combination of spectroscopic techniques and kinetic studies.
At the heart of this compound's reactivity is the nucleophilic acyl substitution mechanism. This process is generally understood to proceed through a tetrahedral intermediate. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a short-lived tetrahedral intermediate where the carbon atom temporarily adopts sp³ hybridization. This intermediate is a high-energy species, representing a valley on the reaction energy profile between two transition states. The subsequent collapse of this intermediate involves the expulsion of the bromide ion, the most facile leaving group, to yield the final substituted product. The transition states are the energy maxima on the path to and from the intermediate and cannot be isolated. masterorganicchemistry.comlibretexts.org
Computational chemistry provides powerful tools to model the structures and energies of transition states and intermediates that are often too transient to be observed experimentally. researchgate.netq-chem.comnumberanalytics.com For reactions involving α-bromoacyl bromides, these calculations can predict the geometry of the tetrahedral intermediate and the surrounding transition states. Such models indicate that the transition state leading to the tetrahedral intermediate involves the partial formation of the new bond with the incoming nucleophile and slight elongation of the carbonyl double bond. The second transition state, leading from the intermediate to the product, involves the partial breaking of the carbon-bromide bond.
Spectroscopic methods offer direct or indirect evidence for the existence of intermediates. Infrared (IR) spectroscopy is particularly useful for monitoring the progress of reactions involving carbonyl compounds. The carbonyl (C=O) stretching frequency of acyl bromides is typically found in the region of 1800 cm⁻¹. cdnsciencepub.comlibretexts.org The formation of a tetrahedral intermediate would be accompanied by the disappearance of this sharp absorption band and the appearance of absorptions characteristic of the new bonds formed. For instance, in the hydrolysis of an acyl bromide, the formation of a carboxylic acid product would be indicated by the appearance of a broad O-H stretch and a carbonyl stretch at a lower frequency than the starting acyl bromide.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and characterize reaction intermediates, especially if they have a sufficient lifetime. researchgate.net For example, in the reaction of an α-bromoacyl bromide with an amine, the formation of an amide product can be followed by the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the amide functional group. While direct detection of the tetrahedral intermediate by NMR is challenging due to its instability, techniques like dynamic NMR and low-temperature NMR can sometimes provide evidence for its existence in related systems.
A key reaction involving α-bromoacyl bromides is the Hell-Volhard-Zelinsky reaction, where an enol intermediate of the acyl bromide is a crucial species. masterorganicchemistry.com The formation of this enol is often the rate-determining step in the α-halogenation of carboxylic acids. The presence of the α-bromo substituent in this compound can influence its subsequent reactivity, for instance, in nucleophilic substitution reactions at the α-carbon. The carbonyl group can stabilize the transition state of an SN2 reaction at the α-carbon. sathyabama.ac.in
To illustrate the kind of data obtained from these studies, the following tables present hypothetical, yet representative, kinetic and spectroscopic data for a typical nucleophilic substitution reaction of an α-bromoacyl bromide, based on trends reported in the literature for similar compounds.
Table 1: Hypothetical Kinetic Data for the Reaction of an α-Bromoacyl Bromide with a Nucleophile
| Entry | [α-Bromoacyl Bromide] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 2.5 x 10⁻³ |
| 2 | 0.2 | 0.1 | 5.0 x 10⁻³ |
| 3 | 0.1 | 0.2 | 5.0 x 10⁻³ |
This interactive table demonstrates the second-order kinetics typical for such reactions, where doubling the concentration of either reactant doubles the initial reaction rate.
Table 2: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| Acyl Bromide (C=O) | ~1800 |
| Tetrahedral Intermediate (C-O) | ~1100-1000 |
| Carboxylic Acid Product (C=O) | ~1710 |
| Carboxylic Acid Product (O-H) | ~3300-2500 (broad) |
| Amide Product (C=O) | ~1650 |
This interactive table highlights the key changes in IR spectra that would be observed during the conversion of an acyl bromide to a product via a tetrahedral intermediate.
Strategic Utility of 2 Bromooctanoyl Bromide in Complex Organic Molecule Construction
Implementation in Acylation Reactions for Diverse Chemical Scaffolds
The acyl bromide functionality of 2-bromooctanoyl bromide makes it a highly reactive acylating agent, suitable for the formation of esters and amides. This reactivity is harnessed in the synthesis of chiral intermediates, which are crucial building blocks for complex target molecules.
This compound readily reacts with alcohols and amines to form the corresponding esters and amides. nih.govbeilstein-journals.org These reactions are fundamental in the synthesis of chiral intermediates. For instance, the acylation of a chiral alcohol with this compound introduces the 2-bromooctanoyl group, creating a new ester linkage and often a new stereocenter. This strategy is pivotal in multi-step syntheses where the sequential addition of chiral fragments is required.
The formation of amides from this compound and amines proceeds under mild conditions, providing a direct route to chiral amides. beilstein-journals.org These amide-containing intermediates are prevalent in many biologically active molecules.
| Reactant 1 | Reactant 2 | Product Type | Significance |
| This compound | Chiral Alcohol | Chiral Ester | Building block for complex molecules |
| This compound | Chiral Amine | Chiral Amide | Intermediate for biologically active compounds |
The derivatization of hydroxyl-containing compounds with this compound is a key step in the synthesis of various pharmaceutical precursors. nih.govrsc.org This process not only modifies the chemical properties of the parent molecule but can also be a strategic step to introduce a handle for further chemical transformations.
A significant application is in the synthesis of Orlistat, a drug used for the treatment of obesity. researchgate.netresearchgate.netlookchem.comnih.gov In one synthetic route, a key chiral intermediate, (S)-3-hydroxytetradecanoate, is acylated with this compound to form (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester. researchgate.netresearchgate.net This acylation step is critical for setting up the subsequent intramolecular cyclization to form the β-lactone core of Orlistat analogs. researchgate.netresearchgate.net
Introduction and Control of Stereogenic Centers
The presence of a bromine atom at the alpha-position to the carbonyl group in this compound allows for the introduction and control of stereogenic centers. This is a powerful tool in asymmetric synthesis, enabling the preparation of enantiomerically pure or enriched compounds.
This compound can be employed in diastereoselective and enantioselective reactions to create specific stereoisomers. cureffi.org In reactions with chiral substrates, the inherent chirality of the substrate can influence the stereochemical outcome of the reaction with this compound, leading to the preferential formation of one diastereomer over another.
Furthermore, the use of chiral auxiliaries or catalysts in conjunction with this compound can induce enantioselectivity, affording products with high enantiomeric excess. While specific examples detailing the diastereoselective and enantioselective transformations initiated directly by this compound are not extensively documented in the provided search results, the principles of asymmetric synthesis support its potential in such applications.
The synthesis of Orlistat and its analogs serves as a prime example of the application of this compound in constructing chirally pure pharmaceutical intermediates. researchgate.netresearchgate.netlookchem.comnih.gov The acylation of the enantiomerically pure (S)-3-hydroxytetradecanoate with this compound is a key transformation. researchgate.netresearchgate.net The subsequent intramolecular cyclization of the resulting ester, promoted by a Grignard reagent, proceeds with high stereocontrol to yield a single enantiomer of the β-lactone intermediate. researchgate.netresearchgate.netlookchem.com This demonstrates the crucial role of this compound in translating the chirality of the starting material to the final product.
Key Transformation in Orlistat Synthesis:
| Starting Material | Reagent | Intermediate | Product |
| (S)-3-hydroxytetradecanoate | This compound/chloride | (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester | (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one |
This highly enantioselective process is suitable for large-scale preparation of the key Orlistat intermediate. researchgate.netresearchgate.net
Functionalization of Polymeric Materials (e.g., as an Initiator Precursor for Controlled Radical Polymerization)
This compound is a valuable precursor for creating initiators used in controlled radical polymerization (CRP), particularly Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com ATRP is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and polymer brushes. sigmaaldrich.comtcichemicals.com
The mechanism of ATRP relies on a reversible activation and deactivation of dormant polymer chains by a transition-metal complex, typically copper-based. tcichemicals.com The process is initiated by an alkyl halide, where the carbon-halogen bond is homolytically cleaved to generate a radical that begins polymerization. sigmaaldrich.com α-Haloesters are a particularly effective class of initiators for this process.
This compound can be used to introduce the necessary initiating sites onto a substrate, such as a surface or another polymer chain. For instance, reacting this compound with a hydroxyl-terminated polymer or a hydroxyl-functionalized surface results in the formation of an α-bromo ester moiety. This process effectively transforms the original material into a macroinitiator. This macroinitiator can then be used in a subsequent ATRP reaction to "graft" polymer chains from the surface or the initial polymer backbone, a technique known as "grafting from". mdpi.com
While 2-bromoisobutyryl bromide (BIBB) is a more commonly cited precursor for ATRP initiators, this compound functions analogously. cmu.edunih.govnih.gov The long octanoyl chain may also impart specific properties, such as increased hydrophobicity, to the resulting polymer or surface coating. This approach has been used to functionalize a wide range of materials, including nanoparticles and flat surfaces, to create advanced materials with tailored properties. mdpi.comnih.gov
| Precursor Compound | Resulting Initiator Type | Application Example | Reference |
|---|---|---|---|
| 2-Bromoisobutyryl bromide | α-Bromo ester | Surface-initiated polymerization from hydroxylated surfaces to form polymer brushes. | sigmaaldrich.comnih.gov |
| 2-Bromoisobutyryl bromide | α-Bromo ester macroinitiator | Synthesis of block copolymers from hydroxyl-terminated polymers like PEG. | cmu.edu |
| This compound | α-Bromo ester | Analogous use for surface functionalization or macroinitiator synthesis, potentially adding hydrophobic character. | researchgate.netresearchgate.net |
Advanced Derivatization Chemistry and Functional Group Interconversions of 2 Bromooctanoyl Bromide
Transformations at the Acyl Bromide Moiety
The acyl bromide functional group is a highly reactive carboxylic acid derivative, readily undergoing nucleophilic acyl substitution. This reactivity is central to its use in creating a variety of other functional groups.
The reaction of 2-bromooctanoyl bromide with nucleophiles such as alcohols, amines, and thiols provides a direct route to the corresponding esters, amides, and thioesters. These transformations are typically high-yielding and proceed under mild conditions.
Esterification: The synthesis of esters from this compound is a common transformation. For instance, it is used as an acylating agent in the synthesis of key intermediates for the anti-obesity drug Orlistat. researchgate.netchimia.ch In a typical procedure, 2-bromooctanoyl halide (a mixture of the bromide and chloride) reacts with a secondary alcohol, such as methyl (R)-3-hydroxytetradecanoate, in the presence of a base like pyridine (B92270) or potassium bicarbonate to yield the corresponding ester, (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester. researchgate.netchimia.chgoogle.com The use of a non-polar aprotic solvent like hexane (B92381) is common for this reaction. google.com
Amidation: The formation of amides from this compound proceeds readily upon reaction with primary or secondary amines. jetir.org The reaction is often carried out in a suitable solvent at low temperatures to control its exothermic nature. A base is typically added to neutralize the hydrogen bromide byproduct. fishersci.co.uk For example, 2-bromooctanoyl chloride, a closely related halide, has been used to synthesize N-methyl-N-(α-methylbenzyl)-2-bromooctanamide. google.com
Thioesterification: While less commonly documented specifically for this compound, the general reactivity of acyl halides suggests that it will react readily with thiols in the presence of a base to form thioesters.
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Reactant 1 | Nucleophile | Reagent/Conditions | Product | Reference |
| 2-Bromooctanoyl halide | Methyl (R)-3-hydroxytetradecanoate | Pyridine, Hexane, 0°C | (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester | google.com |
| 2-Bromooctanoyl chloride | N-methyl-α-methylbenzylamine | Not specified | N-methyl-N-(α-methylbenzyl)2-bromooctanamide | google.com |
The reduction of the acyl bromide group can lead to either the corresponding aldehyde or primary alcohol, depending on the reducing agent and reaction conditions. Achieving chemoselectivity is key, as the α-bromine can also be susceptible to reduction.
Reduction to Aldehydes: The Rosenmund reduction, which uses hydrogen gas with a poisoned catalyst (e.g., palladium on barium sulfate), is a classic method for converting acyl halides to aldehydes. However, specific examples for this compound are not prevalent in readily available literature. Other modern reagents, such as lithium tri-tert-butoxyaluminum hydride, are also known to selectively reduce acyl halides to aldehydes.
Reduction to Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the acyl bromide all the way to the primary alcohol, 2-bromo-1-octanol. This reaction would also likely reduce the α-bromine, leading to octan-1-ol unless conditions are carefully controlled. Sodium borohydride (B1222165) is generally not reactive enough to reduce acyl halides.
Reactions Involving the α-Bromine Atom
The bromine atom at the α-position is susceptible to both nucleophilic substitution and elimination reactions, providing pathways to further functionalize the carbon skeleton.
The α-bromine can be displaced by a variety of nucleophiles. These reactions typically follow an Sₙ2 mechanism, which is sensitive to steric hindrance at the α-carbon. libretexts.orgspcmc.ac.in Since this compound has a secondary α-carbon, Sₙ2 reactions are feasible. spcmc.ac.in The reaction involves the backside attack of the nucleophile, leading to an inversion of stereochemistry if the α-carbon is chiral. libretexts.org Water, for example, can act as a nucleophile, although it is relatively weak and the reaction may be slow. chemguide.co.uk Stronger nucleophiles will react more readily.
It's important to note that these reactions are often performed on the ester or amide derivatives rather than the acyl bromide itself, as many nucleophiles would react preferentially at the highly electrophilic acyl bromide carbon.
Treatment of 2-bromoalkanoyl derivatives with a non-nucleophilic, strong base can induce an elimination reaction to form an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org The base removes a proton from the carbon adjacent to the carbonyl group (the α-proton is not removed), leading to the formation of a double bond and expulsion of the bromide ion. For example, heating a secondary haloalkane like 2-bromobutane (B33332) with a concentrated solution of potassium hydroxide (B78521) in ethanol (B145695) favors elimination. libretexts.orgyoutube.com This reaction, when applied to a derivative of this compound, would be expected to yield a derivative of 2-octenoic acid. The choice of base and solvent is critical to favor elimination over substitution. youtube.com
The carbon-bromine bond can undergo homolytic cleavage to generate an α-acyl radical. This process can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. lumenlearning.comlibretexts.org These radical intermediates can then participate in various reactions.
Dehalogenation: A common radical reaction is dehalogenation, where the bromine atom is replaced by a hydrogen atom. libretexts.org Reagents like tributyltin hydride (Bu₃SnH) are effective for this transformation. The process involves the tributyltin radical abstracting the bromine atom to form a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to complete the chain reaction. libretexts.org
Atom Transfer Radical Addition (ATRA): The α-bromo position allows the molecule to act as an initiator in ATRA reactions. In the presence of a Lewis acid and a radical initiator, α-bromo amides can add across alkenes. acs.org This creates a new carbon-carbon bond and transfers the bromine atom to the terminus of the former alkene, offering a powerful method for complex molecule synthesis.
Chemo- and Regioselective Manipulations of Polyfunctional Systems
The strategic application of this compound in the synthesis of complex molecules hinges on its ability to react with high degrees of chemo- and regioselectivity. The presence of two distinct reactive sites—the highly electrophilic acid bromide and the carbon bearing the bromine atom—necessitates careful control of reaction conditions to direct the reagent toward the desired transformation in a polyfunctional substrate. Research in this area has demonstrated that this compound can be effectively controlled to achieve selective acylations, particularly in substrates containing multiple nucleophilic groups.
A significant and well-documented example of such selectivity is found in the enantioselective synthesis of Orlistat, a potent lipase (B570770) inhibitor. researchgate.net A key step in this process involves the reaction of 2-bromooctanoyl halide with a polyfunctional β-hydroxy ester, specifically methyl (3R)-3-hydroxytetradecanoate. google.com This substrate possesses two potentially reactive functional groups: a secondary hydroxyl group and a methyl ester. The desired transformation is the chemoselective acylation of the hydroxyl group without affecting the ester moiety.
The reaction demonstrates high chemoselectivity, as the acyl bromide function of this compound reacts preferentially with the more nucleophilic secondary alcohol over the less reactive methyl ester. This selective acylation yields the key intermediate, methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]tetradecanoate. google.com This transformation is a critical step for building the core structure of the target molecule. researchgate.net
Detailed research findings from process development studies outline the specific conditions required to achieve this selective manipulation. google.com The reaction is typically performed in a non-polar solvent like hexane at reduced temperatures to moderate reactivity and enhance selectivity. The use of a mild base, such as pyridine, is crucial for scavenging the hydrogen bromide generated during the acylation without promoting side reactions. google.com
The following table summarizes the experimental parameters for this chemo- and regioselective acylation:
| Substrate | Reagent | Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| Methyl (3R)-3-hydroxytetradecanoate | 2-Bromooctanoyl chloride/bromide mixture | Pyridine | Hexane | 0 °C | Methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]tetradecanoate | google.com |
The successful execution of this reaction on a large scale underscores the reliability and selectivity of using this compound for the targeted functionalization of polyfunctional molecules. google.com The α-bromo functionality on the resulting product is then available for subsequent transformations, such as the intramolecular cyclization to form the characteristic β-lactone ring of Orlistat, often promoted by a Grignard reagent. researchgate.net This two-step sequence highlights how the distinct reactive handles of this compound can be exploited in a controlled, sequential manner.
Catalytic Approaches in the Synthesis and Reactions of 2 Bromooctanoyl Bromide
Role of Lewis Acid Catalysis in Enhancing Reactivity and Selectivity
Lewis acid catalysis plays a pivotal role in activating substrates and controlling reaction pathways in organic synthesis. In the context of reactions involving α-bromo carbonyl compounds, which are structurally analogous to 2-bromooctanoyl bromide, Lewis acids are instrumental in enhancing electrophilicity and promoting key bond-forming events.
Research has demonstrated that Lewis acids can effectively promote radical annulation reactions. For instance, the Lewis acid-promoted reaction of 2-bromopentenoyl-2-oxazolidinones with 1-hexene (B165129) yields functionalized cyclopentane (B165970) derivatives under mild conditions. nih.gov This highlights the potential of Lewis acids to facilitate complex cyclizations involving α-bromo acyl derivatives.
Furthermore, Lewis acids are crucial in controlling the stereochemistry of reactions. In the atom-transfer radical additions of α-bromo oxazolidinone imides to alkenes, Lewis acids like Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) have been shown to afford high yields and stereoselectivity. eie.gr The Lewis acid coordinates to the carbonyl group, creating a rigid chelated intermediate that directs the approach of the incoming radical, thereby controlling the stereochemical outcome. The choice of Lewis acid and solvent can significantly impact the reaction's efficiency, with solvents like 1,2-dichloroethane (B1671644) and ether proving to be optimal in certain cases. eie.gr
In a notable industrial application, the synthesis of a key intermediate for the anti-obesity drug Orlistat involves the acylation of (S)-3-hydroxytetradecanoate with 2-bromooctanoyl halide. researchgate.netresearchgate.net While this specific step is not detailed as a Lewis acid-catalyzed process in the provided information, the subsequent cyclization is promoted by a Grignard reagent, which can be considered a type of Lewis acid in this context. researchgate.net This underscores the importance of Lewis acidic species in transformations of molecules containing the 2-bromooctanoyl moiety.
A study on benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) found that Lewis acids like Zirconium(IV) chloride (ZrCl₄) catalyze the reaction via a radical pathway, whereas Brønsted acids promote aromatic ring bromination. nih.gov This demonstrates the ability of Lewis acids to direct the regioselectivity of bromination reactions.
| Catalyst | Substrate | Reaction Type | Key Findings | Reference |
| Sc(OTf)₃, Yb(OTf)₃ | α-bromo oxazolidinone imides and alkenes | Atom-transfer radical addition | High yields and stereoselectivity; solvent effects are significant. | eie.gr |
| ZrCl₄ | Toluene derivatives and DBDMH | Benzylic bromination | Catalyzes benzylic bromination via a radical pathway, showing high selectivity over ring bromination. | nih.gov |
| Lewis Acids (general) | 2-bromopentenoyl-2-oxazolidinones and 1-hexene | Radical annulation | Facilitates the formation of functionalized cyclopentanes under mild conditions. | nih.gov |
Transition Metal Catalysis in Cross-Coupling and Cycloaddition Reactions
Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, with cross-coupling and cycloaddition reactions being cornerstone transformations in modern organic synthesis. eie.grresearchgate.net While direct examples involving this compound are not prevalent in the reviewed literature, the principles of these reactions are broadly applicable to alkyl halides.
Cross-Coupling Reactions:
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are fundamental for constructing complex molecular architectures. nih.goveie.gr These reactions typically involve the oxidative addition of an organic halide to a low-valent transition metal catalyst (e.g., Palladium or Nickel), followed by transmetalation with an organometallic reagent and reductive elimination to form the new bond. nih.govnih.gov
For a substrate like this compound, the α-bromo position could potentially participate in cross-coupling reactions. The challenge often lies in the propensity for β-hydride elimination in alkyl-metal intermediates, which can be a competing side reaction. nih.gov However, the development of specialized ligands and reaction conditions has expanded the scope of cross-coupling to include sp³-hybridized carbons. For instance, Negishi cross-coupling reactions between aryl halides and alkylzinc bromides have been successfully achieved using palladium catalysts with specific phosphine (B1218219) ligands. nih.gov
Cycloaddition Reactions:
Transition metal catalysis can also facilitate cycloaddition reactions that are otherwise thermally forbidden or require harsh conditions. williams.edunih.gov Nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with unactivated alkynes proceed under mild conditions where the corresponding thermal Diels-Alder reaction fails. williams.edu These catalyzed processes often exhibit high stereoselectivity and functional group tolerance. williams.edu
Transition-metal-catalyzed [2+2+2] cycloadditions are another efficient method for constructing six-membered rings with high atom economy. nih.gov While the direct participation of an acyl bromide like this compound in these cycloadditions as a primary component is not commonly reported, it could be incorporated into a substrate that then undergoes a catalyzed cycloaddition.
| Catalytic System | Reaction Type | General Substrates | Key Features | Reference |
| Palladium or Nickel complexes | Cross-Coupling (e.g., Suzuki, Negishi) | Aryl/Alkyl Halides and Organometallic Reagents | Forms C-C and C-heteroatom bonds; ligand choice is crucial for efficiency and selectivity with alkyl halides. | nih.goveie.grnih.gov |
| Nickel complexes | Intramolecular [4+2] Cycloaddition | Dienynes | Proceeds under mild conditions; high stereoselectivity and tolerance for functional groups. | williams.edu |
| Cobalt, Nickel, Rhodium, etc. | [2+2+2] Cycloaddition | Alkynes, Alkenes, Nitriles, etc. | Efficient synthesis of highly functionalized six-membered rings. | nih.gov |
Organocatalytic Applications in Stereoselective Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. While specific organocatalytic transformations of this compound are not explicitly detailed in the literature reviewed, the principles of organocatalysis can be applied to reactions involving this substrate.
A key area of relevance is the enantioselective α-halogenation of carbonyl compounds. Organocatalysts, such as chiral secondary amines (e.g., prolinol derivatives), can activate aldehydes and ketones towards electrophilic bromination. The catalyst forms a chiral enamine intermediate with the carbonyl substrate, which then reacts with a bromine source (like N-bromosuccinimide, NBS) in a stereocontrolled manner. This approach has been successfully used for the α-bromination of aldehydes and ketones with high enantioselectivity.
Given that this compound is an α-bromo acyl bromide, it is conceivable that organocatalysis could be employed in its synthesis via the bromination of octanoyl bromide or in its subsequent reactions. For example, an organocatalyst could potentially mediate a stereoselective reaction at the α-position of a derivative of this compound.
Organocatalytic cascade reactions also offer a pathway to complex molecules from simple precursors. For instance, the reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether, leads to the formation of chiral cyclopropanes with high enantioselectivity. This demonstrates the ability of organocatalysts to control stereochemistry in reactions involving brominated methylene (B1212753) compounds.
| Catalyst Type | Reaction Type | Substrate Class | Key Outcome |
| Chiral Secondary Amines | α-Bromination | Aldehydes, Ketones | High enantioselectivity in the introduction of a bromine atom at the α-position. |
| Chiral Diphenylprolinol Derivatives | Cascade Michael-Alkylation | α,β-Unsaturated Aldehydes and Bromomalonates | Enantioselective synthesis of highly functionalized chiral cyclopropanes. |
Biocatalytic Pathways and Enzyme-Inspired Reactions (e.g., Haloperoxidase Mimics in Bromination)
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. While direct biocatalytic applications involving this compound are not well-documented, related enzymatic and biomimetic systems offer insights into potential synthetic and reactive pathways.
Haloperoxidase Mimics in Bromination:
The synthesis of this compound involves the introduction of a bromine atom at the α-position of an octanoyl derivative. Haloperoxidases are enzymes that catalyze the halogenation of organic substrates. The development of synthetic mimics of these enzymes is an active area of research. For example, nonheme iron catalysts have been shown to mimic heme-dependent haloperoxidases, catalyzing the generation of hypobromous acid (HOBr) from hydrogen peroxide and a bromide source for the bromination of various substrates. researchgate.net Similarly, cerium oxide (CeO₂) nanocrystals have been demonstrated to possess haloperoxidase-like activity, catalyzing oxidative bromination reactions.
These enzyme-inspired systems could potentially be applied to the α-bromination of an appropriate octanoyl precursor to generate 2-bromooctanoyl derivatives in an environmentally benign manner.
Enzyme-Catalyzed Reactions:
Enzymes such as lipases are known to catalyze reactions of esters and could potentially be used in transformations involving derivatives of this compound. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture containing the 2-bromooctanoyl group.
Furthermore, biocatalytic approaches are being developed for the synthesis of a wide range of molecules. Nucleoside 2'-deoxyribosyltransferases, for example, are used in the synthesis of ribonucleoside analogues. Although mechanistically different, this illustrates the potential for enzymes to be engineered or discovered for the specific synthesis or transformation of compounds like this compound.
| Catalytic System | Reaction Type | Potential Application to this compound Chemistry | Key Features | Reference |
| Nonheme Iron Catalysts | Biomimetic Bromination | Synthesis via α-bromination of an octanoyl precursor. | Mimics haloperoxidase activity for efficient bromination under mild conditions. | researchgate.net |
| Cerium Oxide Nanocrystals | Haloperoxidase-like Bromination | Synthesis via oxidative bromination. | Acts as a robust mimic for halogenation reactions. | |
| Lipases | Esterification/Hydrolysis | Kinetic resolution of racemic derivatives. | High stereoselectivity in reactions of esters. |
Computational and Theoretical Investigations of 2 Bromooctanoyl Bromide Systems
Quantum Chemical Studies on Electronic Structure and Reactivity
No publications were identified that performed quantum chemical calculations on 2-bromooctanoyl bromide. Such studies, often employing Density Functional Theory (DFT), would typically investigate the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to predict its reactivity. nih.govresearchgate.net
Prediction of Reaction Energetics and Transition State Geometries
There are no available studies that calculate the reaction energetics or map the transition state geometries for reactions involving this compound. This type of research is crucial for understanding reaction mechanisms, such as its role in acylation or substitution reactions. rsc.orgnih.gov For instance, in the synthesis of the drug Orlistat, 2-bromooctanoyl halide is used as a reagent, but the associated research focuses on the synthetic procedure rather than a computational analysis of the reaction mechanism. researchgate.netresearchgate.net
Analysis of Stereoselectivity and Regioselectivity
The stereoselectivity and regioselectivity of reactions are often elucidated using computational models that compare the energy barriers of different reaction pathways. nih.govrsc.orgnsf.gov No studies performing such an analysis for reactions with this compound could be located. This analysis would be particularly relevant for its reactions with chiral substrates, where understanding the formation of stereoisomers is critical.
Molecular Dynamics Simulations for Solvation and Conformational Analysis
Molecular dynamics (MD) simulations are used to understand how a molecule behaves in a solvent and to explore its different spatial conformations. nih.govacs.org Searches for MD simulations focusing on this compound's solvation properties or its conformational landscape yielded no results. Studies on similar, yet distinct, molecules like the bromide anion in various solvents or long-chain acyl groups in other contexts exist, but these findings cannot be directly extrapolated to this compound. researchgate.netmdpi.comnih.gov
In Silico Design of Novel Catalysts and Reaction Conditions
In silico (computational) methods are widely used to design and screen catalysts for specific chemical transformations. beilstein-journals.orgtib.euuib.no This often involves modeling the interaction between the substrate and potential catalysts to predict reaction outcomes. There is no evidence of this compound being the subject of such a catalyst design study for reactions like selective bromination or asymmetric synthesis.
Development of Quantitative Structure-Reactivity Relationships from Theoretical Data
Quantitative Structure-Reactivity Relationship (QSRR) models use statistical methods to correlate computed molecular descriptors with experimental reactivity. No QSRR studies based on theoretical data for this compound or a homologous series of α-bromoalkanoyl bromides were found in the available literature.
Future Directions and Emerging Research Frontiers for 2 Bromooctanoyl Bromide
Greener and More Atom-Economical Synthetic Approaches
Current methods for producing 2-bromooctanoyl bromide, while effective, often involve the use of hazardous reagents and can generate significant waste. The future of its synthesis lies in developing more environmentally friendly and efficient processes.
A major focus is on improving the atom economy of the synthesis, which is a measure of how many reactant atoms are incorporated into the final desired product. rsc.org Traditional bromination reactions can have a low atom economy, often generating hydrogen bromide (HBr) as a byproduct. researchgate.net Future methods will likely focus on catalytic systems that can recycle this HBr, for example, through in-situ oxidation, thereby utilizing both bromine atoms from molecular bromine (Br₂). researchgate.net
Expanding Enantioselective Applications and Chiral Pool Utilization
This compound is a valuable building block in the synthesis of chiral molecules, which are crucial in the pharmaceutical industry. A significant application has been in the enantioselective synthesis of Orlistat, a medication used to treat obesity. researchgate.netresearchgate.net In this synthesis, this compound is used to acylate a chiral alcohol, a key step in constructing the final molecule. researchgate.netresearchgate.net
Future research will likely focus on expanding the use of this compound in the synthesis of other complex, biologically active molecules. This includes leveraging its bifunctionality to create diverse chiral structures. The development of new enantioselective catalytic methods will be critical to this endeavor, allowing for precise control over the stereochemistry of the final products. rcsi.com This could involve the use of novel chiral ligands in metal-catalyzed reactions to achieve high enantioselectivity. mdpi.com
Integration with Continuous Flow Chemistry and Automated Synthesis
The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in its application. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and the ability to handle hazardous reagents more effectively. vapourtec.comuco.es
For instance, the in-situ generation of hazardous reagents like bromine can be safely managed in a flow system, minimizing risks associated with storage and handling. nih.govchemistryviews.org This approach has been successfully demonstrated for various bromination reactions and could be adapted for the synthesis of this compound itself. nih.gov Furthermore, flow chemistry can enable reactions that are difficult or impossible to perform in batch due to issues with temperature control and mixing. vapourtec.com The automation of these processes will further accelerate the discovery and optimization of new reactions and molecules based on the 2-bromooctanoyl framework.
Exploration of Novel Catalytic Systems and Multicomponent Reactions
The development of novel catalytic systems will be instrumental in unlocking new transformations involving this compound. This includes the exploration of new Lewis acid and transition-metal catalysts to promote a wider range of reactions. acs.orgwiley.com For example, new catalyst systems could enable more efficient and selective cross-coupling reactions, expanding the range of molecules that can be synthesized from this versatile reagent. wiley.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are another exciting frontier. researchgate.netnih.govtaylorfrancis.com These reactions are highly atom-economical and can rapidly generate diverse molecular libraries. nih.gov Future research could focus on designing MCRs that incorporate this compound, allowing for the rapid and efficient synthesis of novel and complex molecular architectures. This could involve, for instance, consecutive radical/ionic reactions to create cyanohydrin derivatives in a one-pot process. beilstein-journals.org
Design of Next-Generation Multifunctional Reagents
The unique bifunctional nature of this compound makes it an ideal scaffold for the design of next-generation multifunctional reagents. By strategically modifying the octanoyl backbone, it is possible to create new reagents with tailored reactivity and functionality.
This could involve introducing other reactive groups onto the carbon chain, leading to reagents capable of participating in a wider array of chemical transformations. For example, the development of reagents that can undergo sequential or cascade reactions would allow for the construction of complex molecular frameworks in a highly efficient manner. The ultimate goal is to create a toolbox of versatile building blocks derived from the 2-bromooctanoyl framework, enabling chemists to synthesize a vast range of valuable compounds with greater ease and precision.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Bromooctanoyl bromide in a laboratory setting?
- Methodology :
Step 1 : React octanoic acid with thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃) in anhydrous conditions to form octanoyl bromide.
Step 2 : Brominate the α-position (2-position) using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or UV light) in a non-polar solvent like CCl₄ .
Step 3 : Purify via fractional distillation or column chromatography. Monitor reaction progress using TLC or GC-MS.
Q. What safety precautions are essential when handling this compound?
- Protocols :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Store under inert gas (Ar/N₂) in a sealed, moisture-free container.
- In case of skin contact: Wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Q. Which analytical techniques effectively characterize this compound?
- Techniques :
- NMR Spectroscopy : Confirm structure via ¹H (δ ~2.5–3.5 ppm for α-CH₂Br) and ¹³C (δ ~170 ppm for carbonyl).
- IR Spectroscopy : Detect C=O (~1750 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.
- Elemental Analysis : Verify Br content (~34.8% by mass) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Optimization Strategies :
- Temperature Control : Maintain 40–60°C to balance reactivity and side reactions (e.g., over-bromination) .
- Catalyst Use : Iron powder or AlCl₃ can enhance regioselectivity for α-bromination .
- Stoichiometry : Use a slight excess of NBS (1.1–1.2 eq.) to ensure complete conversion .
Q. What mechanistic pathways govern the α-bromination of octanoyl bromide?
- Proposed Mechanism :
Radical Initiation : NBS generates bromine radicals under UV light or AIBN.
Hydrogen Abstraction : Radicals abstract an α-H from octanoyl bromide, forming a carbon-centered radical.
Bromine Transfer : The radical reacts with Br₂ (from NBS decomposition) to yield this compound .
- Supporting Data : ESR spectroscopy can detect radical intermediates .
Q. How should researchers address discrepancies in reported synthetic yields?
- Troubleshooting Steps :
Parameter Comparison : Replicate protocols with controlled variables (e.g., solvent purity, catalyst batch).
Impurity Analysis : Use HPLC or NMR to identify side products (e.g., di-brominated species).
Reaction Monitoring : Employ in-situ FTIR to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
